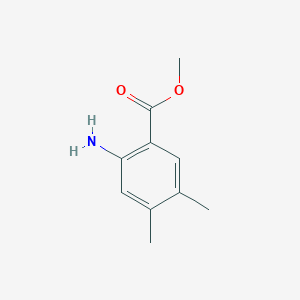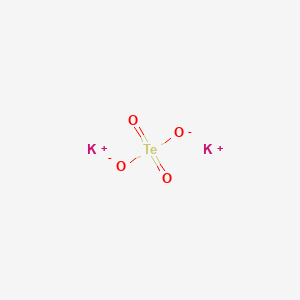
Potassium tellurate
Descripción general
Descripción
Potassium tellurate is an inorganic compound with the chemical formula K₂TeO₄. It is a salt of telluric acid and potassium, and it typically appears as a white crystalline solid. This compound is known for its oxidizing properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium tellurate can be synthesized through the reaction of telluric acid (H₆TeO₆) with potassium hydroxide (KOH). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water:
H6TeO6+2KOH→K2TeO4+4H2O
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of potassium tellurite (K₂TeO₃) using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The reaction conditions are carefully controlled to ensure complete oxidation and high yield:
K2TeO3+H2O2→K2TeO4+H2O
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions. It can oxidize organic and inorganic compounds, making it useful in analytical chemistry.
Reduction: this compound can be reduced to potassium tellurite (K₂TeO₃) or elemental tellurium (Te) under specific conditions. Common reducing agents include sulfur dioxide (SO₂) and hydrazine (N₂H₄).
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other strong oxidizing agents.
Reduction Reactions: Sulfur dioxide (SO₂), hydrazine (N₂H₄), and other reducing agents.
Major Products Formed:
Oxidation: Various oxidized products depending on the substrate.
Reduction: Potassium tellurite (K₂TeO₃) and elemental tellurium (Te).
Aplicaciones Científicas De Investigación
Chemistry: Potassium tellurate is used as an oxidizing agent in various chemical reactions. It is also employed in the synthesis of other tellurium compounds and materials.
Biology: In microbiology, this compound is used as a selective agent in culture media to differentiate between bacterial species based on their ability to reduce tellurate to tellurite, which forms black precipitates.
Medicine: Research is ongoing to explore the potential use of this compound in medical applications, particularly in the development of antimicrobial agents and cancer treatments.
Industry: this compound is used in the manufacturing of semiconductors, optical devices, and other electronic components. It is also employed in the production of certain types of glass and ceramics.
Mecanismo De Acción
Potassium tellurate exerts its effects primarily through its strong oxidizing properties. In biological systems, it can disrupt cellular processes by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making this compound a potential antimicrobial and anticancer agent.
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS) Generation: this compound can generate ROS, leading to oxidative stress and cellular damage.
Enzyme Inhibition: this compound can inhibit certain enzymes by oxidizing their active sites, disrupting their normal function.
Comparación Con Compuestos Similares
Potassium Tellurite (K₂TeO₃): Similar to potassium tellurate but with a lower oxidation state of tellurium. It is also used in microbiology and as a reducing agent.
Sodium Tellurate (Na₂TeO₄): Similar in structure and properties to this compound but with sodium instead of potassium. It is used in similar applications.
Telluric Acid (H₆TeO₆): The parent acid of this compound. It is used in the synthesis of various tellurium compounds.
Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and its ability to act as a selective agent in microbiological media. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Propiedades
IUPAC Name |
dipotassium;tellurate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYZMQPLOIHRP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O4Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337588 | |
| Record name | Potassium tellurate (K2TeO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15571-91-2 | |
| Record name | Potassium tellurate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015571912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO4), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tellurate (K2TeO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetraoxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TELLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131KR62AB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



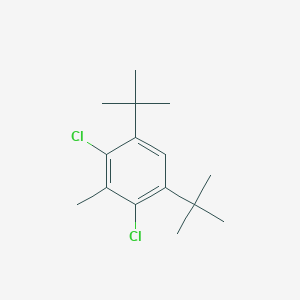
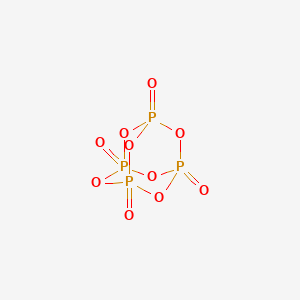
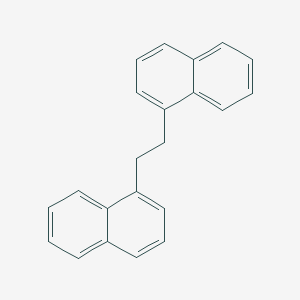
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
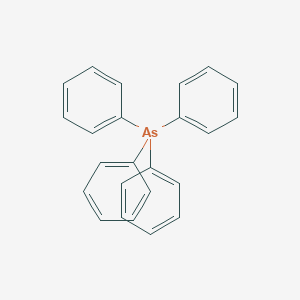
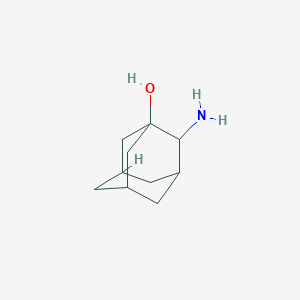
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
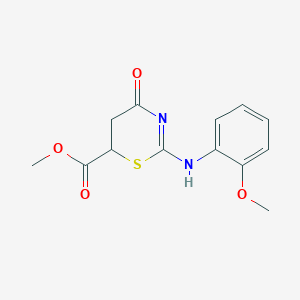
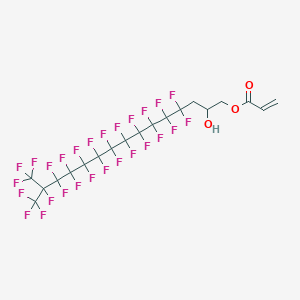
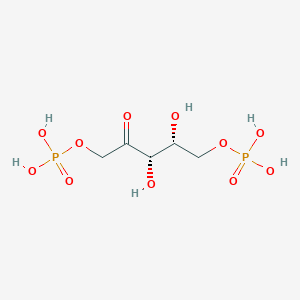
![2-[(4-Chlorophenyl)methylideneamino]ethanol](/img/structure/B91074.png)
![2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)](/img/structure/B91077.png)
